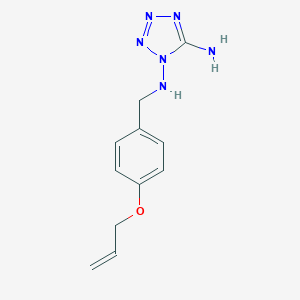![molecular formula C14H20ClNO2 B283515 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol, also known as ACP-105, is a non-steroidal, orally available selective androgen receptor modulator (SARM). It was initially developed by Acadia Pharmaceuticals for the treatment of muscle wasting and osteoporosis. ACP-105 is known for its ability to selectively bind to androgen receptors in the body, which can lead to anabolic effects without the androgenic side effects associated with traditional anabolic steroids.
Wirkmechanismus
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol works by selectively binding to androgen receptors in the body, which are found in various tissues, including muscle, bone, and brain. When 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol binds to these receptors, it activates certain signaling pathways that lead to anabolic effects, such as increased muscle mass and bone density.
Biochemical and Physiological Effects:
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase muscle mass and bone density, while decreasing body fat. It has also been shown to improve physical function in animal models of muscle wasting and aging. In addition, 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has several advantages for use in lab experiments. It is orally available, which makes it easy to administer to animals. It also has a high degree of selectivity for androgen receptors, which minimizes the risk of androgenic side effects. However, there are also some limitations to using 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time. In addition, there is limited data on the long-term safety of 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical utility. Another potential area of interest is its use in combination with other drugs for the treatment of muscle wasting and other conditions. Finally, more research is needed to determine the long-term safety and efficacy of 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol in humans.
Synthesemethoden
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol is synthesized through a multistep process involving the reaction of 2-(allyloxy)-5-chlorobenzylamine with 2-methyl-1-propanol in the presence of a base. The reaction mixture is then heated to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has been extensively studied for its potential use in the treatment of a variety of conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, 2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol has been shown to increase muscle mass and bone density, while decreasing body fat. It has also been shown to improve physical function in animal models of muscle wasting and aging.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
2-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H20ClNO2/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17/h4-6,8,16-17H,1,7,9-10H2,2-3H3 |
InChI-Schlüssel |
YTGWJRZVINBSLB-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Cl)OCC=C |
Kanonische SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-[3-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283436.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)